molecular formula C9H20NO3P B14616616 Diethyl (2-propylaziridin-1-yl)phosphonate CAS No. 57041-04-0

Diethyl (2-propylaziridin-1-yl)phosphonate

Cat. No.: B14616616
CAS No.: 57041-04-0
M. Wt: 221.23 g/mol
InChI Key: WRXVWPGPYLQEPO-UHFFFAOYSA-N
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Description

Diethyl (2-propylaziridin-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a propyl-substituted aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-propylaziridin-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable aziridine derivative under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with an aziridine derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-propylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Diethyl (2-propylaziridin-1-yl)phosphonate is unique due to the presence of the propyl-substituted aziridine ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in both synthetic and medicinal chemistry .

Properties

CAS No.

57041-04-0

Molecular Formula

C9H20NO3P

Molecular Weight

221.23 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-propylaziridine

InChI

InChI=1S/C9H20NO3P/c1-4-7-9-8-10(9)14(11,12-5-2)13-6-3/h9H,4-8H2,1-3H3

InChI Key

WRXVWPGPYLQEPO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN1P(=O)(OCC)OCC

Origin of Product

United States

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